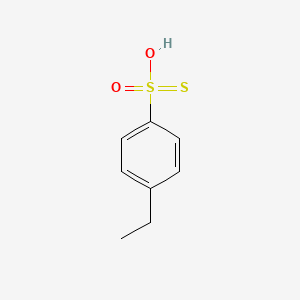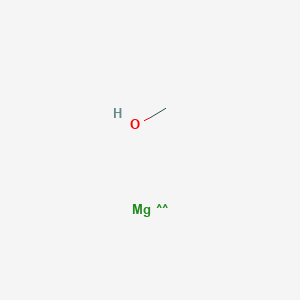![molecular formula C14H16O5 B12518075 Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato CAS No. 695216-03-6](/img/structure/B12518075.png)
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups and a but-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxyisophthalic acid with but-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial-scale synthesis may also employ alternative catalysts to reduce costs and improve environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-en-1-yloxy group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be introduced using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogen atoms to the benzene ring.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylate
- Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxamide
Uniqueness
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato is unique due to its specific substitution pattern on the benzene ring and the presence of the but-2-en-1-yloxy group
Propiedades
Número CAS |
695216-03-6 |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
dimethyl 5-but-2-enoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H16O5/c1-4-5-6-19-12-8-10(13(15)17-2)7-11(9-12)14(16)18-3/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
PHRBUTYBMIJSCT-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


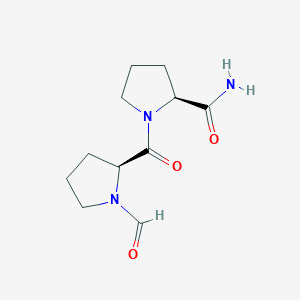
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
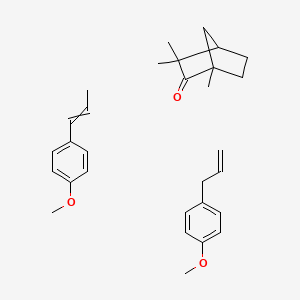
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
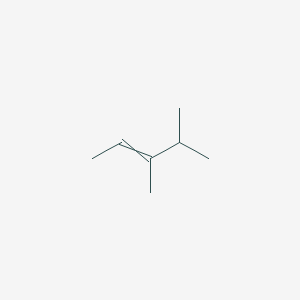
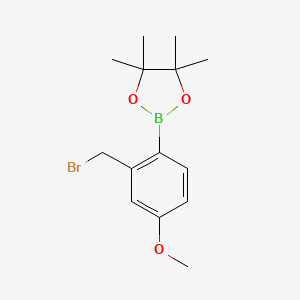
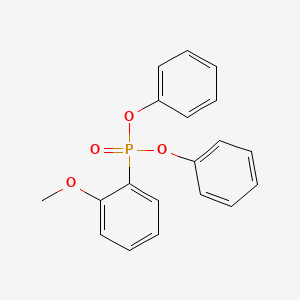
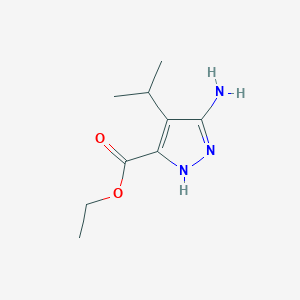

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)

